molecular formula C10H10O3S B2382871 2-(Acetylsulfanyl)-2-phenylacetic acid CAS No. 41128-19-2

2-(Acetylsulfanyl)-2-phenylacetic acid

Cat. No.: B2382871
CAS No.: 41128-19-2
M. Wt: 210.25
InChI Key: GCBDFXPLCNQIFE-UHFFFAOYSA-N
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Description

2-(Acetylsulfanyl)-2-phenylacetic acid is an organic compound characterized by the presence of an acetylsulfanyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of phenylacetic acid with thioacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 2-(Acetylsulfanyl)-2-phenylacetic acid may involve large-scale acetylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the acetylsulfanyl group can yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Acetylsulfanyl)-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylsulfanyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(Acetylsulfanyl)acetic acid
  • 2-(Acetylsulfanyl)benzoic acid
  • 2-(Acetylsulfanyl)-2-methylpropanoic acid

Comparison: 2-(Acetylsulfanyl)-2-phenylacetic acid is unique due to the presence of both the acetylsulfanyl group and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the phenyl group can enhance the compound’s lipophilicity and influence its interaction with biological membranes, making it more effective in certain applications .

Properties

IUPAC Name

2-acetylsulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBDFXPLCNQIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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